Cas no 1139-46-4 (4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol)

4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol structure
1139-46-4 structure
Nome del prodotto:4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
Numero CAS:1139-46-4
MF:C14H22O2
MW:222.323284626007
CID:190609
PubChem ID:70828

4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenediol,4-(1,1,3,3-tetramethylbutyl)-
    • 4-(1,1,3,3-tetramethylbutyl)pyrocatechol
    • 4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
    • 3.4-Dihydroxy-1-(1.1.3.3-tetramethyl-butyl)-benzol
    • 4-(1,1,3,3-Tetramethyl-butyl)-brenzcatechin
    • 4-(1,1,3,3-tetramethyl-butyl)-pyrocatechol
    • 4-tert-octyl-catechol
    • 4-t-octylcatechol
    • AE-562/43458878
    • CS-0154877
    • NSC163999
    • BOTKTAZUSYVSFF-UHFFFAOYSA-N
    • AKOS024332475
    • NS00006042
    • EINECS 214-520-2
    • 1,2-Benzenediol, 4-(1,1,3,3-tetramethylbutyl)-
    • NSC 163999
    • 4-(1,1,3,3-tetramethylbutyl)-1,2-benzenediol
    • BS-14510
    • UNII-K4WKG57BQX
    • DTXSID10150606
    • SCHEMBL68434
    • K4WKG57BQX
    • MFCD00016620
    • 1139-46-4
    • D81487
    • 4-tert.-octyl pyrocatechol
    • NSC-163999
    • 4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
    • Inchi: InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3
    • Chiave InChI: BOTKTAZUSYVSFF-UHFFFAOYSA-N
    • Sorrisi: OC1C=CC(C(CC(C)(C)C)(C)C)=CC=1O

Proprietà calcolate

  • Massa esatta: 222.16200
  • Massa monoisotopica: 222.16198
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 10
  • Superficie polare topologica: 40.5
  • XLogP3: niente

Proprietà sperimentali

  • Colore/forma: No data available
  • Densità: 1.0±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 335.6±22.0 °C at 760 mmHg
  • Punto di infiammabilità: 152.2±16.9 °C
  • Indice di rifrazione: 1.522
  • PSA: 40.46000
  • LogP: 3.81160
  • Pressione di vapore: 0.0±0.8 mmHg at 25°C

4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
BD0509645-1g
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 97%
1g
RMB 1449.60 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1225517-1g
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 97%
1g
¥2667.00 2024-08-09
eNovation Chemicals LLC
Y1215875-1g
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 95%
1g
$400 2024-06-03
Ambeed
A1219688-250mg
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 97%
250mg
$93.0 2024-04-26
A2B Chem LLC
AA12806-1g
1,2-Benzenediol, 4-(1,1,3,3-tetramethylbutyl)-
1139-46-4 97%
1g
$182.00 2024-04-20
Ambeed
A1219688-5g
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 97%
5g
$865.0 2024-04-26
Ambeed
A1219688-1g
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 97%
1g
$248.0 2024-04-26
TRC
B585640-100mg
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4
100mg
$ 345.00 2023-09-08
TRC
B585640-25mg
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4
25mg
$ 115.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XM283-50mg
4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
1139-46-4 97%
50mg
388.0CNY 2021-07-17

4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1139-46-4)4-(2,4,4-Trimethylpentan-2-yl)benzene-1,2-diol
A933553
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):223.0/778.0